molecular formula C12H13BO3S B3186551 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-81-2

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No. B3186551
CAS RN: 1256358-81-2
M. Wt: 248.11 g/mol
InChI Key: SFOLOFHRXQBYSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid consists of a phenylboronic acid group attached to a thiophene ring via a methoxymethyl linker. The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.


Chemical Reactions Analysis

Boronic acids, including 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds under mild, functional group tolerant conditions .

Scientific Research Applications

Fast Fluorescent Blood Sugar Sensing

Phenylboronic acid functionalized carbon dots (2-FPBA-CD) have been synthesized for rapid fluorescent sensing of glucose in blood . The response of 2-FPBA-CD to glucose can reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . This can be applied to the detection of glucose in serum .

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .

Biosensors for Diagnosis and Therapeutics of Diseases

Phenylboronic acid-decorated polymeric nanomaterials have been used in biosensors for diagnosis and therapeutics of diseases . The most typical application of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .

Glucose-Responsive Materials

Phenylboronic acid and its derivatives have been used to create glucose-responsive materials . These materials can recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .

Anticancer Drugs Delivery Systems

Phenylboronic acid and its derivatives can stably bind with sialic acid in acid conditions, such as tumor acid microenvironment . This has resulted in the application of PBA-based polymeric nanomaterials to construct anticancer drugs delivery systems .

Interactions with Sialic Acid

Phenylboronic acid-decorated polymeric nanomaterials have been used to interact with sialic acid . Sialic acid is found on cancer cells, and the unique chemistry of PBA with sialic acid provides a way to design PBA-based polymeric nanomaterials for advanced bio-applications .

Future Directions

As a boronic acid, 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid has potential applications in various chemical reactions, including Suzuki–Miyaura coupling . Its future use will likely continue to be in the field of research.

properties

IUPAC Name

[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOLOFHRXQBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681355
Record name (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

CAS RN

1256358-81-2
Record name (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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